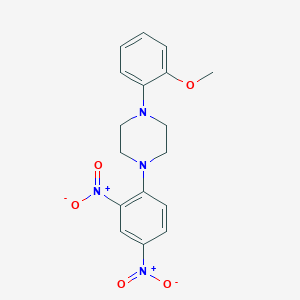![molecular formula C17H15N3O3 B5083006 2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol](/img/structure/B5083006.png)
2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol, also known as NQO, is a chemical compound that has been extensively studied for its potential applications in scientific research. NQO is a quinoline derivative that has been synthesized through various methods, including the Pinner reaction and the Skraup reaction. Its unique chemical structure has been found to have significant biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of 2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol involves its ability to act as an electron carrier, reducing and oxidizing various compounds in the body. This compound has been found to play a key role in the regulation of cellular redox balance, which is essential for maintaining cellular homeostasis. This compound has also been found to activate various signaling pathways in the body, including the NF-κB pathway, which plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects, including its ability to modulate cellular redox balance, regulate inflammation and immune response, and prevent oxidative stress-related diseases. This compound has also been found to have potential applications in the treatment of bacterial and viral infections, as well as in the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol has several advantages as a compound for lab experiments, including its ability to act as an electron carrier, its antioxidant properties, and its ability to activate various signaling pathways in the body. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol, including its potential applications in the prevention and treatment of oxidative stress-related diseases, its role in modulating inflammation and immune response, and its potential as a therapeutic agent for bacterial and viral infections. Further research is also needed to fully understand its mechanism of action and potential toxicity, as well as to develop new drugs and therapies based on its unique chemical structure.
In conclusion, this compound is a promising compound for scientific research, with significant potential applications in the prevention and treatment of oxidative stress-related diseases, as well as in the development of new drugs and therapies. Its unique chemical structure and mechanism of action make it a promising compound for further research, and future studies will likely shed more light on its potential applications and limitations.
Métodos De Síntesis
The synthesis of 2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol can be achieved through various methods, including the Pinner reaction and the Skraup reaction. The Pinner reaction involves the reaction of 2-nitroaniline with acetic anhydride and hydrochloric acid, followed by the addition of phenylethanol. The Skraup reaction involves the reaction of 8-nitroquinoline with glycerol and sulfuric acid, followed by the addition of phenylethanol. Both methods have been found to be effective in synthesizing this compound.
Aplicaciones Científicas De Investigación
2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol has been extensively studied for its potential applications in scientific research. It has been found to have significant antioxidant properties, making it a promising compound for the prevention and treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been found to have potential applications in the treatment of bacterial and viral infections, as well as in the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-[(5-nitroquinolin-8-yl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(12-5-2-1-3-6-12)11-19-14-8-9-15(20(22)23)13-7-4-10-18-17(13)14/h1-10,16,19,21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQOWPJRZGLPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5082927.png)

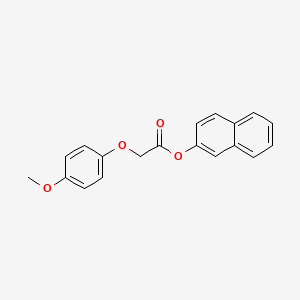
![3-methyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5082967.png)
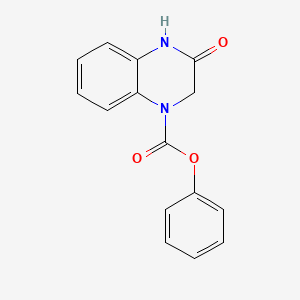
![phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5083001.png)
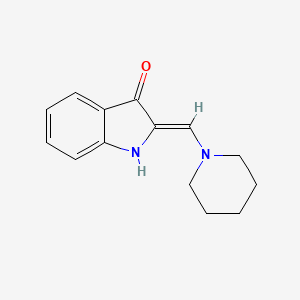
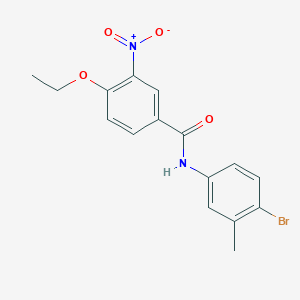
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083019.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5083026.png)
